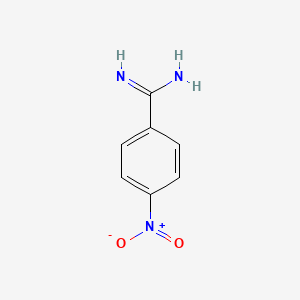

4-Nitrobenzamidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-nitrobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2/c8-7(9)5-1-3-6(4-2-5)10(11)12/h1-4H,(H3,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNYJYWQMEZWWPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20180075 | |

| Record name | 4-Nitrobenzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25412-75-3 | |

| Record name | 4-Nitrobenzamidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25412-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrobenzamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025412753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrobenzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrobenzamidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.669 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROBENZAMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YE6GJ3QK3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Nitrobenzamidine chemical properties and synthesis

An In-depth Technical Guide to 4-Nitrobenzamidine: Properties, Synthesis, and Applications

Introduction

This compound is a pivotal chemical intermediate, distinguished by the presence of a strongly electron-withdrawing nitro group and a basic amidine functional group on a benzene ring. This unique electronic arrangement makes it a highly versatile building block in synthetic organic chemistry. While the free base exists, it is most commonly prepared, stored, and utilized as its hydrochloride salt (CAS No: 15723-90-7) to enhance stability and simplify handling.[1][2] For researchers in drug discovery and materials science, this compound serves as a critical synthon for constructing complex nitrogen-containing heterocycles, which are foundational scaffolds in many pharmacologically active compounds.[3][4] This guide provides a comprehensive overview of its chemical properties, a detailed examination of its primary synthesis route, and insights into its reactivity and applications.

Physicochemical Properties of this compound

The functional properties of this compound are dictated by the interplay between the aromatic ring, the nitro group, and the amidine moiety. The nitro group deactivates the ring towards electrophilic substitution while the basic amidine group governs its salt formation and nucleophilicity.

Caption: Chemical Structure of this compound Hydrochloride.

Below is a summary of its key properties, primarily focusing on the more common hydrochloride salt.

| Property | Value | Source(s) |

| Chemical Name | 4-nitrobenzenecarboximidamide hydrochloride | [5] |

| CAS Number | 15723-90-7 (HCl Salt); 55955-13-0 (Free Base) | [2] |

| Molecular Formula | C₇H₈ClN₃O₂ (HCl Salt); C₇H₇N₃O₂ (Free Base) | [2][6] |

| Molecular Weight | 201.61 g/mol (HCl Salt) | [2] |

| Appearance | Light yellow crystalline powder | [4] |

| Melting Point | 290.6-293.6 °C (decomposes) | [7] |

| Purity | Typically ≥95-98% (by HPLC) | [2][4] |

| Solubility | Due to its polar functional groups (nitro and amidine), it exhibits limited solubility in water but is soluble in polar organic solvents. The hydrochloride salt form generally improves aqueous solubility compared to the free base. | [8][9] |

Synthesis of this compound Hydrochloride: The Pinner Reaction

The most established and widely applied method for the synthesis of amidines from nitriles is the Pinner reaction, first described by Adolf Pinner in 1877.[10][11] This acid-catalyzed, two-step process is the preferred industrial and laboratory route to this compound, starting from the readily available 4-nitrobenzonitrile.

The causality behind this choice of methodology rests on its reliability and the reactive nature of the intermediate Pinner salt, which readily undergoes ammonolysis to yield the desired amidine.[12]

Caption: Workflow for the Pinner Synthesis of this compound HCl.

Step 1: Formation of the Pinner Salt (Ethyl 4-nitrobenzimidate hydrochloride)

The first stage involves the reaction of 4-nitrobenzonitrile with an alcohol, typically anhydrous ethanol, in the presence of a strong acid catalyst, gaseous hydrogen chloride.

Mechanism Insight: The nitrile nitrogen is first protonated by HCl, which dramatically increases the electrophilicity of the nitrile carbon. This activation facilitates nucleophilic attack by the alcohol. The resulting intermediate is a highly reactive imino ester salt, known as a Pinner salt.[12][13]

Causality of Experimental Choices:

-

Anhydrous Conditions: The reaction must be rigorously free of water. Any moisture present will hydrolyze the Pinner salt intermediate to form the corresponding ester (ethyl 4-nitrobenzoate) or, upon further reaction, 4-nitrobenzamide, which are common and undesirable side products.[11][12]

-

Low Temperature: The reaction is conducted at low temperatures (e.g., 0 °C) because Pinner salts are thermodynamically unstable and can decompose or rearrange at higher temperatures.[11]

Step 2: Ammonolysis of the Pinner Salt

The isolated Pinner salt is then treated with a source of ammonia to displace the ethoxy group and form the final amidine hydrochloride.

Mechanism Insight: The Pinner salt is an excellent electrophile. Ammonia, a potent nucleophile, attacks the iminium carbon, leading to a tetrahedral intermediate. Subsequent elimination of ethanol yields the protonated amidine, which is isolated as its stable hydrochloride salt.

Causality of Experimental Choices:

-

Ammonia Source: While anhydrous ammonia can be used, it is often more convenient and controllable to use ammonium chloride or a solution of ammonia in an alcohol (ethanolic ammonia).

-

Reaction Control: The reaction is typically run at room temperature to ensure a smooth conversion without promoting side reactions.

Detailed Experimental Protocol

The following protocol provides a self-validating, step-by-step methodology for the synthesis of this compound hydrochloride.

Materials and Reagents:

-

4-Nitrobenzonitrile (C₇H₄N₂O₂)[14]

-

Anhydrous Ethanol (EtOH)

-

Anhydrous Diethyl Ether

-

Hydrogen Chloride (gas)

-

Ammonium Carbonate ((NH₄)₂CO₃)

Procedure:

Part A: Synthesis of Ethyl 4-nitrobenzimidate hydrochloride (Pinner Salt)

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the eventual solution, and a drying tube outlet.

-

Reaction Mixture: In the flask, dissolve 4-nitrobenzonitrile (1.0 eq) in a 1:1 mixture of anhydrous ethanol (1.2 eq) and anhydrous diethyl ether.

-

Acidification: Cool the flask to 0 °C using an ice-water bath. Begin bubbling dry hydrogen chloride gas through the stirred solution.

-

Precipitation: Continue the HCl addition until the solution is saturated. Over time, a white precipitate of the Pinner salt will form. Seal the flask and allow it to stand in the cold (e.g., 4 °C) for 12-24 hours to ensure complete precipitation.

-

Isolation: Collect the precipitate by vacuum filtration, washing it quickly with cold, anhydrous diethyl ether to remove unreacted starting materials. Dry the solid under vacuum. Self-Validation: The formation of a significant white, crystalline solid is the expected outcome.

Part B: Synthesis of this compound hydrochloride

-

Reaction Mixture: Suspend the dried Pinner salt (1.0 eq) from Part A in anhydrous ethanol in a round-bottom flask.

-

Ammonolysis: Add powdered ammonium carbonate (3.0-4.0 eq) to the suspension.[12]

-

Reaction: Stir the mixture at room temperature for 10-12 hours. The progress can be monitored by TLC (Thin Layer Chromatography).

-

Work-up: Upon completion, filter the reaction mixture to remove inorganic salts.

-

Isolation: Reduce the volume of the filtrate under vacuum. The product, this compound hydrochloride, will precipitate.

-

Purification: Collect the solid by filtration. Wash the crude product with a small amount of cold ethanol followed by diethyl ether to yield the purified product. Dry under vacuum. Self-Validation: The final product should be a light-yellow powder, and its identity and purity can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR).

Reactivity and Applications in Drug Development

This compound is a cornerstone intermediate due to its predictable reactivity, which allows for the synthesis of diverse molecular scaffolds.

-

Heterocycle Synthesis: The amidine group is a pre-eminent dinucleophile used in cyclization reactions. It readily reacts with 1,3-dielectrophiles (e.g., β-ketoesters, malonates) to form substituted pyrimidines, quinazolines, and other nitrogen-containing heterocycles that are prevalent in medicinal chemistry.[5]

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (-NH₂) using various methods, such as catalytic hydrogenation (e.g., Pd/C, H₂) or chemical reducing agents (e.g., SnCl₂).[15] This transformation yields 4-aminobenzamidine, a key precursor for antitrypanosomal drugs like diminazene, and opens up further functionalization possibilities at the aromatic ring.[7]

-

Precursor for Bioactive Molecules: Its derivatives have been explored for a range of therapeutic applications, including the development of novel antimycobacterial agents.[16] The structural motif is integral to creating compounds that can interact with specific biological targets.

By providing two distinct reactive handles, this compound empowers chemists to build molecular complexity in a controlled and strategic manner, solidifying its role as an indispensable tool in the synthesis of fine chemicals and active pharmaceutical ingredients.[1]

References

- Current time information in Dodge County, US. Google. Retrieved January 4, 2026.

-

Pinner reaction. Wikipedia. Retrieved January 4, 2026, from [Link]

-

Pinner Reaction. NROChemistry. Retrieved January 4, 2026, from [Link]

-

The Chemical Properties and Synthesis Applications of this compound Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 4, 2026, from [Link]

-

N-(cyclopentylideneamino)-4-nitro-benzamide | Solubility. Solubility of Things. Retrieved January 4, 2026, from [Link]

-

The Role of 4-Nitrobenzamide in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 4, 2026, from [Link]

-

Pinner Reaction. Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]

- RU2103260C1 - Method for production of 4-nitrobenzamide. Google Patents.

-

4-Nitrobenzamide. PubChem, National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

-

Chemical Properties of Benzamide, 4-nitro- (CAS 619-80-7). Cheméo. Retrieved January 4, 2026, from [Link]

-

Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. YouTube. Retrieved January 4, 2026, from [Link]

-

This compound. PubChem, National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

-

This compound Hydrochloride: A Versatile Chemical Intermediate for Synthesis and Research. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 4, 2026, from [Link]

-

Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide... ResearchGate. Retrieved January 4, 2026, from [Link]

-

New Synthesis of 4-Nintrobenzamide. ResearchGate. Retrieved January 4, 2026, from [Link]

-

2-chloro-4-nitrobenzamide - Solubility. Solubility of Things. Retrieved January 4, 2026, from [Link]

-

N-(2,2-Diphenylethyl)-4-nitrobenzamide. MDPI. Retrieved January 4, 2026, from [Link]

-

4-nitrobenzamide - 619-80-7, C7H6N2O3, density, melting point, boiling point, structural formula, synthesis. Mol-Instincts. Retrieved January 4, 2026, from [Link]

-

4-Nitrobenzoic Acid. PubChem, National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

-

Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. MDPI. Retrieved January 4, 2026, from [Link]

-

The Synthesis and Application of 4-Nitrobenzonitrile in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 4, 2026, from [Link]

-

4-NITROBENZAMIDE (FOR SYNTHESIS). Kimyamer Chemicals. Retrieved January 4, 2026, from [Link]

-

The Chemical Reactivity of 4-Nitrobenzamide in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 4, 2026, from [Link]

-

p-NITROBENZONITRILE. Organic Syntheses Procedure. Retrieved January 4, 2026, from [Link]

-

Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. ScienceDirect. Retrieved January 4, 2026, from [Link]

-

4-Nitrobenzenesulfonamide. PubChem, National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

-

4-Nitrobenzonitrile. PubChem, National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

-

Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. National Institutes of Health. Retrieved January 4, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemscene.com [chemscene.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. jk-sci.com [jk-sci.com]

- 6. This compound | C7H7N3O2 | CID 117475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Pinner reaction - Wikipedia [en.wikipedia.org]

- 11. jk-sci.com [jk-sci.com]

- 12. Pinner Reaction | NROChemistry [nrochemistry.com]

- 13. youtube.com [youtube.com]

- 14. 4-Nitrobenzonitrile | C7H4N2O2 | CID 12090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

- 16. Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives [html.rhhz.net]

An In-depth Technical Guide to the Structure and Stability of 4-Nitrobenzamidine Hydrochloride

For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of the chemical properties and stability of key reagents is paramount. 4-Nitrobenzamidine hydrochloride, a versatile building block in medicinal chemistry and an inhibitor of certain proteases, is one such compound where a detailed stability profile is crucial for its effective and reliable use.[1][2] This guide provides an in-depth analysis of its structure, stability under various stress conditions, and a framework for developing a robust stability-indicating analytical method.

Unveiling the Molecular Architecture of this compound Hydrochloride

This compound hydrochloride is an organic salt with the chemical formula C7H8ClN3O2 and a molecular weight of approximately 201.61 g/mol .[3] Its structure is characterized by a benzene ring substituted with a nitro group at the para (4-position) and an amidinium group. The hydrochloride salt form enhances its stability and solubility in aqueous solutions, making it easier to handle in a laboratory setting.[2]

Key Structural Features:

-

Benzamidine Moiety: The core structure is a benzamidine, which consists of a benzene ring attached to a carboximidamide group (-C(=NH)NH2). This functional group is a strong base and is protonated in the hydrochloride salt form.

-

Nitro Group (-NO2): The electron-withdrawing nature of the nitro group at the para position significantly influences the electronic properties of the aromatic ring and the reactivity of the amidine group.[2]

-

Hydrochloride Salt: The formation of a salt with hydrochloric acid improves the compound's crystallinity, stability, and aqueous solubility.

Below is a table summarizing the key chemical identifiers for this compound hydrochloride.

| Identifier | Value | Source |

| CAS Number | 15723-90-7 | [3] |

| Molecular Formula | C7H8ClN3O2 | [4] |

| Molecular Weight | 201.61 g/mol | [3] |

| IUPAC Name | 4-nitrobenzenecarboximidamide;hydrochloride | [4] |

| SMILES | C1=CC(=CC=C1C(=N)N)[O-].Cl | [4] |

A 2D representation of the chemical structure of this compound hydrochloride is provided below.

Caption: 2D structure of this compound hydrochloride.

Stability Profile and Degradation Pathways

The stability of this compound hydrochloride is a critical parameter for its storage, handling, and application in sensitive assays or multi-step syntheses. Degradation can lead to the formation of impurities that may interfere with experimental results or introduce toxic byproducts. The presence of the benzamidine and nitroaromatic moieties suggests susceptibility to specific degradation pathways.

Predicted Degradation Pathways

Based on the chemical functionalities present in this compound hydrochloride, the following degradation pathways are plausible under forced degradation conditions:

-

Hydrolysis: The amidine functional group is susceptible to hydrolysis, particularly under basic conditions, to yield the corresponding 4-nitrobenzamide. Studies on benzamidinium compounds have shown that they hydrolyze at room temperature in aqueous base to the corresponding primary amide.[5][6] The rate of this hydrolysis is pH-dependent, increasing with higher pH.[6]

-

Oxidation: The benzamidine moiety can undergo N-oxidation to form an amidoxime.[3] Additionally, the aromatic ring, activated by the amino-containing group, could be susceptible to oxidative degradation, although the electron-withdrawing nitro group may offer some protection.

-

Thermal Degradation: Nitroaromatic compounds can undergo complex thermal decomposition.[4] The decomposition of these compounds can be autocatalytic and may lead to the release of gaseous products.[7] The presence of the nitro group suggests that the compound may be heat-sensitive.

-

Photodegradation: Aromatic nitro compounds are known to be photoreactive.[8] Photolysis can lead to the reduction of the nitro group or other complex rearrangements. The specific pathway is dependent on the solvent and the wavelength of light.

The following diagram illustrates the potential degradation pathways of this compound hydrochloride under various stress conditions.

Caption: Potential degradation pathways of this compound hydrochloride.

Handling and Storage Recommendations

Given the potential for degradation, proper handling and storage are essential to maintain the integrity of this compound hydrochloride.

-

Storage: The compound should be stored in a tightly sealed container in a freezer, typically at -20°C, to minimize thermal degradation.[9] Some suppliers indicate it is heat sensitive.[10] It should be protected from light and moisture.

-

Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10] Avoid creating dust. After handling, wash hands thoroughly.[10]

Framework for a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) or key reagent due to degradation.[11] High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust technique for developing a SIM.[12]

Forced Degradation Studies

The first step in developing a SIM is to perform forced degradation studies to generate the potential degradation products.[13] These studies also help to demonstrate the specificity of the analytical method.

Experimental Protocol for Forced Degradation:

-

Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[14]

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 8 hours. Neutralize the solution with 0.1 M HCl before analysis.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H2O2. Keep the solution at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours. Also, heat the stock solution at 60°C for 24 hours.

-

Photolytic Degradation: Expose the solid compound and the stock solution to a light source that provides both UV and visible light, as specified in ICH guideline Q1B, for a defined period.[15] A dark control should be run in parallel.

Development of a Stability-Indicating HPLC Method

The following is a proposed starting point for an HPLC method that can be optimized to achieve adequate separation of this compound hydrochloride from its degradation products.

Proposed HPLC Method Parameters:

| Parameter | Suggested Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard reversed-phase column suitable for a wide range of small molecules. |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water | Provides good peak shape for basic compounds and is a common mobile phase modifier. |

| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC. |

| Gradient | Start with a low percentage of B (e.g., 5-10%) and gradually increase to a higher percentage (e.g., 90-95%) over 20-30 minutes. | A gradient elution is necessary to separate compounds with a range of polarities, which is expected from a degradation study. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30°C | To ensure reproducible retention times. |

| Injection Volume | 10 µL | A typical injection volume. |

| Detection | UV at 254 nm and 310 nm | 254 nm is a common wavelength for aromatic compounds. The nitroaromatic chromophore may also have a significant absorbance at a longer wavelength, such as 310 nm. A photodiode array (PDA) detector would be ideal to assess peak purity. |

Method Validation Workflow:

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. The validation should include the following parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated through the forced degradation studies.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 5-6 concentrations.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.

-

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

The following diagram outlines the workflow for the development and validation of a stability-indicating HPLC method.

Caption: Workflow for Stability-Indicating Method Development.

Conclusion

This compound hydrochloride is a valuable reagent whose utility is intrinsically linked to its purity and stability. A thorough understanding of its chemical structure and potential degradation pathways, primarily hydrolysis of the amidine group and reactions involving the nitroaromatic system, is essential for its reliable use. By implementing proper storage and handling procedures and by developing and validating a robust stability-indicating analytical method, researchers can ensure the integrity of their starting materials and the reproducibility of their experimental outcomes. The framework provided in this guide serves as a comprehensive resource for scientists and professionals in the field of drug discovery and development to effectively manage and utilize this compound hydrochloride.

References

-

PubChem. This compound hydrochloride. National Center for Biotechnology Information. [Link]

-

Fallis, K. A., et al. (2021). Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water. The Journal of Organic Chemistry, 86(19), 13762–13767. [Link]

-

Wise, D. S., et al. (1983). The N-oxidation of Benzamidines in Vitro. Xenobiotica, 13(8), 467-73. [Link]

-

Fallis, K. A., et al. (2021). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. ANU Open Research. [Link]

-

Josephy, P. D., Eling, T., & Mason, R. P. (1983). Oxidative activation of benzidine and its derivatives by peroxidases. Environmental Health Perspectives, 49, 171–175. [Link]

-

Fan, X., Williams, P. L., & El-Sayed, M. A. (1995). Photostability of Nitro-Polycyclic Aromatic Hydrocarbons on Combustion Soot Particles in Sunlight. Environmental Science & Technology, 29(5), 1333–1339. [Link]

-

Chem-Impex International, Inc. (n.d.). This compound hydrochloride. [Link]

-

Flinders University. (2021). Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water. [Link]

-

A-Star Research. (2025). How to evaluate the stability of pharmaceutical intermediates over time?. [Link]

-

ResearchGate. (n.d.). Oxidation of substituted benzamide derivatives using IB and oxone. [Link]

-

Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

-

International Journal of Pharmacy and Biological Sciences. (n.d.). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. [Link]

-

ICH. (1996). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Synthesis Applications of this compound Hydrochloride. [Link]

-

The Australian National University. (2021). Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water. [Link]

-

Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

-

PubMed. (2014). [Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives]. [Link]

-

ACS Publications. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. Environmental Science & Technology Letters. [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization of 4-Nitrobenzamide Derivatives and their Antimicrobial Activity. [Link]

-

IJSDR. (n.d.). Stability indicating study by using different analytical techniques. [Link]

-

DTIC. (1972). Reactions of Aromatic Nitrocompounds. 1. Photochemistry. [Link]

-

SlideShare. (n.d.). BIOREMEDIATION - Degradation of nitro aromatic compounds. [Link]

-

ACS Publications. (1998). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews. [Link]

-

ResearchGate. (n.d.). Oxidation and of benzamidine (BA) to benzamidoxime and retroreduction... [Link]

-

ResearchGate. (2024). Synthesis of 4-nitro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. [Link]

-

ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. [Link]

-

MedCrave online. (2016). Forced Degradation Studies. [Link]

-

MDPI. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. [Link]

-

NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

-

ResearchGate. (n.d.). Photochemistry of aromatic nitro compounds, XIII. Photoreduction of sterically hindered nitrobenzenes in aliphatic amines. [Link]

-

Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. [Link]

-

Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]

-

Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. [Link]

-

LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

-

International Journal of Pharmaceutical and Bio-Medical Science. (2023). Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. [Link]

-

Der Pharmacia Lettre. (2016). Development and validation of stability indicating HPLC method for estimation of related substances in bendamustine hydrochlorid. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2019). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F. [Link]

Sources

- 1. Analytical Techniques in Stability Studies – StabilityStudies.in [stabilitystudies.in]

- 2. nbinno.com [nbinno.com]

- 3. The N-oxidation of benzamidines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 7. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. ijsdr.org [ijsdr.org]

- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 15. news-medical.net [news-medical.net]

An In-Depth Technical Guide to the Mechanism of Action of 4-Nitrobenzamidine as a Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrobenzamidine is a synthetic small molecule that serves as a potent and reversible competitive inhibitor of serine proteases. Its benzamidine core mimics the side chains of arginine and lysine, allowing it to bind with high affinity to the S1 specificity pocket of these enzymes. The addition of a nitro group at the para position modulates its electronic properties and binding interactions. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, kinetic properties, and applications in research and drug discovery.

Introduction: The Significance of Serine Protease Inhibition

Serine proteases are a ubiquitous class of enzymes that play a critical role in a vast array of physiological processes, including digestion, blood coagulation, inflammation, and immune responses.[1] These enzymes are characterized by a highly conserved catalytic triad, typically composed of serine, histidine, and aspartate residues, which facilitates the hydrolysis of peptide bonds.[2]

Given their central role in health and disease, the dysregulation of serine protease activity is implicated in numerous pathological conditions, such as cardiovascular diseases, inflammatory disorders, and cancer. Consequently, the development of specific and effective serine protease inhibitors is a cornerstone of modern drug discovery.[3][4] Small molecule inhibitors, such as this compound, are invaluable tools for elucidating the physiological roles of these enzymes and serve as starting points for the development of novel therapeutics.

Chemical and Structural Properties of this compound

This compound is a derivative of benzamidine, featuring a nitro group (-NO2) at the para-position of the phenyl ring. The core benzamidine moiety consists of a benzene ring substituted with an amidinium group (-C(NH)(NH2)+). This positively charged group is the key to its inhibitory activity, as it mimics the guanidinium and ammonium groups of arginine and lysine residues, the natural substrates for many serine proteases.[5]

The presence of the nitro group, a strong electron-withdrawing group, influences the electronic distribution of the phenyl ring and can participate in specific interactions within the enzyme's active site.[6]

The Molecular Mechanism of Competitive Inhibition

This compound functions as a competitive inhibitor, meaning it reversibly binds to the active site of the enzyme and competes with the natural substrate for binding.[5] This binding event prevents the substrate from accessing the catalytic machinery, thereby inhibiting the enzymatic reaction.

Binding to the S1 Specificity Pocket

The primary determinant of substrate specificity in many serine proteases is the S1 pocket, a cavity in the enzyme's active site that accommodates the side chain of the amino acid residue at the P1 position of the substrate. In trypsin-like serine proteases, the S1 pocket is typically deep and contains a negatively charged aspartate residue (Asp189) at its base, which forms a salt bridge with the positively charged side chains of arginine or lysine.[7]

The positively charged amidinium group of this compound is perfectly suited to interact with this aspartate residue, forming a strong ionic bond that anchors the inhibitor in the S1 pocket.[8]

Key Molecular Interactions

The binding of this compound to the active site of a serine protease, such as trypsin, is stabilized by a network of non-covalent interactions:

-

Ionic Bonding: The primary interaction is the salt bridge between the positively charged amidinium group of this compound and the carboxylate group of the conserved Asp189 residue at the bottom of the S1 pocket.[7]

-

Hydrogen Bonding: The amidinium group also acts as a hydrogen bond donor, forming hydrogen bonds with the backbone carbonyl oxygens of residues lining the S1 pocket, such as Gly219 and Ser190.[7]

-

Hydrophobic Interactions: The phenyl ring of this compound engages in hydrophobic interactions with the side chains of aromatic and aliphatic residues that form the walls of the S1 pocket.[5]

-

Role of the Nitro Group: While the benzamidine core dictates the primary binding mode, the nitro group can further influence binding affinity and specificity. Molecular docking studies suggest that the nitro group can form additional hydrogen bonds or electrostatic interactions with residues in or near the active site, potentially enhancing the inhibitor's potency.[6]

Visualization of the Binding Mode

The interaction between a benzamidine derivative and the active site of a serine protease can be visualized through molecular modeling and X-ray crystallography. The following DOT graph illustrates the key interactions of this compound within the S1 pocket of a trypsin-like serine protease.

Sources

- 1. Trypsin - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design and Synthesis of Proteinase Inhibitors | Medicinal Chemistry [medchem.ku.edu]

- 4. nbinno.com [nbinno.com]

- 5. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Trypsin-Ligand Binding Free Energies from Explicit and Implicit Solvent Simulations with Polarizable Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 4-Nitrobenzamidine in Common Laboratory Solvents

Foreword: Navigating the Solubility Landscape of a Key Synthetic Building Block

For the discerning researcher, scientist, and drug development professional, understanding the fundamental physicochemical properties of a molecule is paramount to its successful application. 4-Nitrobenzamidine, a versatile synthon in organic chemistry, is no exception.[1] Its utility as a building block for nitrogen-containing heterocycles, many of which are core scaffolds in pharmaceutical agents, underscores the importance of a comprehensive understanding of its behavior in various solvent systems.[1] This guide provides an in-depth exploration of the solubility of this compound, moving beyond a simple tabulation of data to offer a framework for predicting, determining, and interpreting its solubility in common laboratory solvents. While readily available quantitative data for this compound is limited, this guide will equip you with the theoretical knowledge and practical methodologies to confidently assess its solubility in your own laboratory settings. It is important to note that this compound is often supplied as its hydrochloride salt to enhance stability and handling.[1][2] This guide will primarily focus on the free base, but will also address the solubility characteristics of the hydrochloride salt.

The Chemical Personality of this compound: A Prelude to its Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. A close examination of the this compound molecule reveals key features that govern its solubility profile.

-

The Amidine Group: This functional group, with its sp2-hybridized nitrogen atoms, is capable of acting as both a hydrogen bond donor and acceptor. This suggests a propensity for solubility in polar, protic solvents that can engage in hydrogen bonding.

-

The Nitro Group: The strongly electron-withdrawing nitro group (-NO₂) imparts significant polarity to the molecule. This enhances its solubility in polar solvents.

-

The Benzene Ring: The aromatic ring is inherently nonpolar and will favor interactions with nonpolar solvents through van der Waals forces.

The interplay of these three components—the polar, hydrogen-bonding amidine, the polar nitro group, and the nonpolar aromatic ring—results in a molecule with a nuanced solubility profile. It is neither extremely polar nor entirely nonpolar, suggesting that it will exhibit partial solubility in a range of solvents.

A Predictive Framework for Solubility

Based on the structural features of this compound, we can anticipate its general solubility behavior in different classes of common laboratory solvents.

| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The amidine and nitro groups can form strong hydrogen bonds with the solvent molecules. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Moderate to High | The high polarity of these solvents can effectively solvate the polar regions of the this compound molecule. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low | The nonpolar nature of these solvents will not effectively solvate the polar amidine and nitro groups. |

It is crucial to recognize that the hydrochloride salt of this compound will exhibit significantly higher solubility in polar protic solvents, particularly water, due to the ionic nature of the salt.[2][3]

Experimental Determination of Solubility: A Practical Guide

Given the limited availability of public quantitative solubility data for this compound, experimental determination is often necessary. The following protocols provide a robust framework for both qualitative and quantitative assessment.

Qualitative Solubility Assessment: A Rapid Screening Method

This method provides a quick and efficient way to classify the solubility of this compound in various solvents.

Protocol:

-

Preparation: In a series of small, dry test tubes, add approximately 25 mg of this compound to each.

-

Solvent Addition: To each test tube, add 0.75 mL of a different solvent in small portions (e.g., 0.25 mL at a time).

-

Mixing: After each addition, vigorously shake or vortex the test tube for at least 30 seconds.

-

Observation: Visually inspect the solution for the presence of undissolved solid.

-

Classification:

-

Soluble: No visible solid particles.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid appears largely undissolved.

-

This qualitative assessment can be guided by a systematic approach, as illustrated in the following workflow diagram.

Caption: A workflow for systematic qualitative solubility testing.

Quantitative Solubility Determination: The Shake-Flask Method

For precise solubility data, the shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Protocol:

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed, airtight container (e.g., a screw-cap vial). The presence of excess solid is crucial to ensure equilibrium is reached.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is established between the dissolved and undissolved solute. A shaker or rotator is ideal for this step.

-

Phase Separation: After equilibration, allow the mixture to stand undisturbed to let the excess solid settle. Carefully separate the saturated supernatant from the undissolved solid. This can be achieved by centrifugation followed by careful decantation, or by filtration through a syringe filter (ensure the filter material is compatible with the solvent).

-

Quantification: Accurately determine the concentration of this compound in the saturated supernatant. Several analytical techniques can be employed for this, with High-Performance Liquid Chromatography (HPLC) being a common and accurate method. A pre-established calibration curve for this compound is required for accurate quantification.

-

Calculation: The solubility is expressed as the concentration of the solute in the saturated solution, typically in units of mg/mL or mol/L.

The following diagram illustrates the key steps of the shake-flask method.

Caption: The experimental workflow for the shake-flask solubility determination method.

Interpreting the Results: The "Why" Behind the "How Much"

The experimentally determined solubility data should be interpreted in the context of the intermolecular forces at play.

-

High solubility in polar protic solvents like methanol would confirm the dominant role of hydrogen bonding between the amidine and nitro groups of this compound and the hydroxyl group of the solvent.

-

Significant solubility in polar aprotic solvents like DMSO would highlight the importance of dipole-dipole interactions in the solvation process.

-

Low solubility in nonpolar solvents like hexane would be expected, as the energy required to break the strong intermolecular forces between this compound molecules would not be compensated by the weak van der Waals interactions with the solvent.

Safety and Handling Considerations

While a specific, comprehensive safety data sheet (SDS) for this compound may not be readily available, data for the structurally similar 4-nitrobenzamide can provide valuable guidance. 4-Nitrobenzamide is classified as harmful if swallowed.[4][5][6] Therefore, it is prudent to handle this compound with appropriate care.

General Precautions:

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Handling: Avoid creating dust. Use appropriate weighing and transfer techniques.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Always consult the specific Safety Data Sheet provided by the supplier before handling any chemical.

Conclusion: A Foundation for Further Research

This guide has provided a comprehensive framework for understanding and determining the solubility of this compound in common laboratory solvents. By combining a theoretical understanding of its chemical structure with robust experimental methodologies, researchers can generate the critical solubility data needed to advance their work in drug discovery, synthesis, and materials science. The principles and protocols outlined herein are not only applicable to this compound but can also be adapted for the characterization of other novel compounds, empowering scientists to make informed decisions in their research endeavors.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Properties and Synthesis Applications of this compound Hydrochloride.

- Ningbo Inno Pharmchem Co., Ltd. (2025). The Chemical Reactivity of 4-Nitrobenzamide in Organic Synthesis.

- PubChem. (n.d.). 4-Nitrobenzamide.

- Chem-Impex. (n.d.). This compound hydrochloride.

- Cheméo. (n.d.). Chemical Properties of Benzamide, 4-nitro- (CAS 619-80-7).

- Life Chemicals. (2022). Compound solubility measurements for early drug discovery.

- PubChem. (n.d.). This compound.

- United States Biological. (n.d.). This compound, Hydrochloride CAS 15723-90-7.

- ECHEMI. (n.d.). 4-Nitrobenzamide SDS, 619-80-7 Safety Data Sheets.

- TCI Chemicals. (n.d.). SAFETY DATA SHEET - 4-Nitrobenzamide.

- ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- CDH Fine Chemical. (n.d.). 4-NITRO BENZAMIDE MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Chemistry LibreTexts. (2021). 2.2: Solubility Lab.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Nitrobenzamide.

- ChemicalBook. (2025). This compound, HYDROCHLORIDE.

- PubChem. (n.d.). This compound hydrochloride.

- CP Lab Safety. (n.d.). Understanding Common Lab Solvents.

- BenchChem. (2025). solubility of 4-benzoylbenzamide in common organic solvents.

- Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.

Sources

A Predictive Spectroscopic and Analytical Guide to 4-Nitrobenzamidine

Abstract: This technical guide provides a comprehensive, predictive overview of the key spectroscopic data for 4-Nitrobenzamidine (C₇H₇N₃O₂), a critical synthon in synthetic chemistry. Due to a scarcity of publicly available, fully characterized spectroscopic data for the this compound free base, this document employs a scientifically rigorous predictive approach. By leveraging empirical data from the closely related and well-documented analog, 4-Nitrobenzamide, alongside established principles of spectroscopic theory, this guide offers researchers a reliable baseline for the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures of this compound. Detailed experimental protocols for acquiring high-quality data and elucidating molecular structures are provided, establishing a self-validating framework for researchers in chemical synthesis and drug development.

Introduction: The Need for Predictive Analysis

As Senior Application Scientists, we often encounter situations where a reference standard or its complete analytical profile is unavailable. In such cases, the ability to predict a compound's spectroscopic signature based on established principles and data from close structural analogs is an indispensable skill. This guide bridges the current data gap by using the extensively characterized data of 4-Nitrobenzamide (C₇H₆N₂O₃) as a foundational model.[1][2][3] The logic is straightforward: the core aromatic ring and the nitro group are identical in both molecules. The primary difference lies in the functional group at the 1-position—an amide in the model compound and an amidine in our target. By understanding the predictable spectroscopic influence of substituting a carbonyl oxygen with a nitrogen atom, we can construct a highly accurate, predictive profile for this compound.

This document is structured to provide not just the predicted data, but also the causal reasoning behind the predictions and the robust experimental methodologies required to verify them in the laboratory.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of organic structure elucidation, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.[4][5][6][7]

Predictive Analysis

The aromatic region of both the ¹H and ¹³C NMR spectra of this compound is expected to be nearly identical to that of 4-Nitrobenzamide. The powerful electron-withdrawing effects of the nitro group and the functional group at the para position create a characteristic AA'BB' system in the ¹H NMR spectrum.

¹H NMR: The two protons ortho to the amidine group (H-2, H-6) and the two protons ortho to the nitro group (H-3, H-5) will each give rise to a doublet. The protons adjacent to the strongly withdrawing nitro group will be further downfield. The key difference will be the appearance of broad, exchangeable signals for the amidine N-H protons, which would replace the amide N-H signals of the reference compound.

¹³C NMR: The chemical shifts of the aromatic carbons will be very similar to those in 4-Nitrobenzamide. The most significant predictive challenge and point of interest is the chemical shift of the amidine carbon (C-7). Carbonyl carbons in amides are typically found around 165-170 ppm.[8] Amidino carbons are also deshielded but generally appear slightly upfield of their carbonyl counterparts, often in the 150-165 ppm range.

Table 1: Comparison of Experimental ¹H & ¹³C NMR Data for 4-Nitrobenzamide and Predicted Data for this compound (in DMSO-d₆)

| Assignment | 4-Nitrobenzamide Experimental Shift (ppm)[8] | This compound Predicted Shift (ppm) | Rationale for Prediction |

| ¹H NMR | |||

| H-2, H-6 | 8.21 (d) | ~8.1-8.3 (d) | Minimal change expected in the aromatic environment. |

| H-3, H-5 | 8.49 (d) | ~8.4-8.6 (d) | Protons adjacent to the nitro group remain strongly deshielded. |

| -NH₂ (Amide) | 7.00 (s, broad), 7.83 (s, broad) | N/A | Replaced by amidine protons. |

| -C(=NH)NH ₂ | N/A | ~7.0-9.5 (multiple, broad) | Amidine/amidinium protons are exchangeable and appear as broad signals; exact shift is concentration and pH dependent. |

| ¹³C NMR | |||

| C-1 | ~140 | ~140 | Quaternary carbon attached to the functional group; minor shift expected. |

| C-2, C-6 | 128.1 | ~128-129 | Minor change expected. |

| C-3, C-5 | 123.7 | ~123-124 | Minor change expected. |

| C-4 | 149.2 | ~149-150 | Quaternary carbon attached to the nitro group; minor shift expected. |

| C-7 (Carbonyl) | 166.4 | N/A | Replaced by amidine carbon. |

| C-7 (Amidine) | N/A | ~155-165 | The C=N bond is less polarized than C=O, leading to a slight upfield shift relative to the amide carbonyl. |

Experimental Protocol: NMR Spectroscopy

This protocol ensures the acquisition of high-resolution, unambiguous NMR data.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified this compound sample.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is recommended for its ability to dissolve polar compounds and slow the exchange rate of N-H protons, making them more likely to be observed.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

Instrument Setup (500 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Use a 30-45° pulse angle, an acquisition time of 3-4 seconds, and a relaxation delay of 2-5 seconds.

-

Co-add 16 to 64 scans to achieve an adequate signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Using the same sample, switch to the ¹³C nucleus observation channel.

-

Acquire a proton-decoupled ¹³C spectrum to ensure all carbon signals appear as singlets.

-

Use a 30° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

-

Co-add 1024 to 4096 scans, as the ¹³C nucleus is significantly less sensitive than ¹H.

-

Process the data and reference the TMS peak to 0.00 ppm.

-

Workflow Diagram: NMR Analysis

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[9][10]

Predictive Analysis

The IR spectrum of this compound will share several features with 4-Nitrobenzamide, particularly those arising from the aromatic ring and the nitro group. The key diagnostic difference will be the absence of the strong amide C=O stretch and the appearance of a C=N imine stretch.

-

N-H Vibrations: Both primary amine (-NH₂) and imine (=N-H) groups will contribute to broad absorptions in the 3200-3500 cm⁻¹ region.

-

Aromatic C-H Stretch: A sharp absorption is expected just above 3000 cm⁻¹.

-

C=N Stretch: The amidine C=N double bond is expected to show a medium to strong absorption band in the 1620-1680 cm⁻¹ range.[9][11] This is distinct from the typical amide C=O stretch found at higher wavenumbers (~1660-1680 cm⁻¹).

-

Aromatic C=C Stretch: Peaks around 1600 cm⁻¹ and 1475-1500 cm⁻¹ are characteristic of the benzene ring.

-

NO₂ Stretch: Two strong, sharp bands are definitive for the nitro group: an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1330-1370 cm⁻¹.[12]

Table 2: Comparison of Experimental IR Data for 4-Nitrobenzamide and Predicted Data for this compound

| Vibrational Mode | 4-Nitrobenzamide Experimental (cm⁻¹)[3] | This compound Predicted (cm⁻¹) | Rationale for Prediction |

| N-H Stretch | ~3400, ~3200 | ~3200-3500 (broad) | Presence of multiple N-H bonds in the amidine group leads to broad absorption. |

| Aromatic C-H Stretch | ~3100 | ~3050-3150 | Characteristic of sp² C-H bonds. |

| C=O Stretch (Amide I) | ~1677 | N/A | Amide group is absent. |

| C=N Stretch (Imine) | N/A | ~1620-1680 | Diagnostic peak for the amidine functional group.[11] |

| Aromatic C=C Stretch | ~1600, ~1475 | ~1600, ~1475 | Characteristic of the benzene ring. |

| NO₂ Asymmetric Stretch | ~1530 | ~1500-1550 | Definitive peak for the nitro group. |

| NO₂ Symmetric Stretch | ~1350 | ~1330-1370 | Definitive peak for the nitro group. |

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a robust technique for analyzing solid samples.[13][14][15][16] The primary causality behind this choice is the optical transparency of KBr in the mid-IR region and its ability to form a solid matrix that minimizes scattering.

-

Preparation:

-

Gently dry spectroscopy-grade Potassium Bromide (KBr) in an oven at ~110°C for 2-4 hours and allow it to cool in a desiccator. This step is critical as water shows strong IR absorption and can obscure sample signals.[14]

-

Thoroughly clean and dry an agate mortar and pestle.

-

-

Sample Mixing:

-

Weigh approximately 1-2 mg of the this compound sample and ~150-200 mg of the dry KBr. The sample-to-KBr ratio should be roughly 1:100.

-

Grind the sample and KBr together in the agate mortar until a fine, homogeneous powder is obtained. The goal is to disperse the sample particles uniformly within the KBr matrix.

-

-

Pellet Formation:

-

Transfer the powder mixture into a pellet die.

-

Place the die into a hydraulic press.

-

Apply pressure (typically 8-10 metric tons for a 13 mm die) for 1-2 minutes.[17] Applying a vacuum to the die during pressing can help remove trapped air and improve pellet transparency.

-

-

Data Acquisition:

-

Carefully remove the transparent or translucent pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum using an empty sample chamber or a pure KBr pellet.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance/transmittance spectrum.

-

Workflow Diagram: FTIR Analysis

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about a molecule's structure through its fragmentation pattern. Electron Ionization (EI) is a common "hard" ionization technique that induces reproducible fragmentation, which is highly useful for structural elucidation of small molecules.[18][19][20][21][22]

Predictive Analysis

The molecular formula for this compound is C₇H₇N₃O₂.

-

Molecular Ion (M⁺•): The calculated monoisotopic mass is 181.0538 Da. The EI mass spectrum should show a prominent molecular ion peak at m/z = 181.

-

Fragmentation Pattern: Hard ionization will cause the molecular ion to fragment in predictable ways. Based on the structure and data from related compounds like 4-Nitrobenzamide (M⁺• at m/z 166)[2], we can predict key fragments:

-

Loss of •NO₂: A very common fragmentation for nitroaromatics is the loss of the nitro radical (mass 46). This would result in a significant peak at m/z 135 (181 - 46).

-

Loss of •OH: Loss of a hydroxyl radical from the molecular ion could lead to a peak at m/z 164 (181 - 17).

-

Amidine Group Fragmentation: The amidine group can fragment through various pathways, including the loss of ammonia (•NH₂) to give a peak at m/z 165, or cyanamide (•NHCN) to give a fragment at m/z 139.

-

Aromatic Ring Fragments: The characteristic phenyl cation at m/z 77 and related fragments (e.g., m/z 51) are also expected.

-

Table 3: Comparison of Key MS Fragments for 4-Nitrobenzamide and Predicted Fragments for this compound (EI-MS)

| m/z | 4-Nitrobenzamide Observed Ion[23] | m/z | This compound Predicted Ion | Identity of Fragment |

| 166 | [M]⁺• | 181 | [M]⁺• | Molecular Ion |

| 150 | [M - NH₂]⁺ | 165 | [M - NH₂]⁺ | Loss of amino radical |

| 120 | [M - NO₂]⁺ | 135 | [M - NO₂]⁺ | Loss of nitro radical |

| 104 | [C₆H₄CO]⁺• | 119 | [C₆H₄CNH]⁺• | Benzoyl/Benzimidoyl cation radical |

| 92 | [M - NO₂ - CO]⁺• | 91 | [C₆H₅N]⁺• | Phenylnitrile-related fragment |

| 76 | [C₆H₄]⁺• | 77 | [C₆H₅]⁺ | Phenyl cation |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol is designed for a standard Gas Chromatography-Mass Spectrometry (GC-MS) or direct insertion probe system.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent like methanol or ethyl acetate. The high dilution prevents overloading the detector.

-

-

Instrument Setup:

-

For GC-MS: Inject 1 µL of the solution into the GC. Use a column and temperature program suitable for eluting a polar aromatic compound (e.g., a DB-5 column with a temperature ramp from 100°C to 280°C).

-

For Direct Probe: Place a small amount of the solid or a drop of the solution onto the probe tip, evaporate the solvent, and insert the probe into the ion source.

-

-

Ionization and Analysis:

-

The sample is volatilized by heating in the vacuum of the mass spectrometer.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This energy is standardized to allow for the creation of reproducible, library-searchable spectra.[21]

-

The resulting positively charged ions (the molecular ion and its fragments) are accelerated into the mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating the mass spectrum.

-

Workflow Diagram: EI-MS Analysis

Conclusion

This guide presents a robust, predictive framework for the spectroscopic characterization of this compound. By grounding our predictions in the empirical data of the close structural analog, 4-Nitrobenzamide, and established spectroscopic principles, we have provided a reliable set of expected data for ¹H NMR, ¹³C NMR, IR, and MS analysis. The detailed experimental protocols included herein are designed to be self-validating, enabling researchers to confidently acquire and interpret high-quality data for this compound. This predictive approach serves as a powerful tool in modern chemical research, allowing for proactive characterization and quality control even in the absence of complete reference materials.

References

-

Shimadzu Corporation. (n.d.). KBr Pellet Method. Retrieved from [Link]

-

Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

-

Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

-

Olori, A., Di Pietro, P., & Campopiano, A. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Advances in Engineering and Management (IJAEM), 3(2), 22-29. Retrieved from [Link]

-

Bruker Optics. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. Retrieved from [Link]

-

Srivastava, V. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Bitesize Bio. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12091, 4-Nitrobenzamide. Retrieved from [Link]

-

Hofmann, J., & Stroobant, V. (2019). Advances in structure elucidation of small molecules using mass spectrometry. Journal of Mass Spectrometry, 54(1), 1-24. Retrieved from [Link]

-

University of Notre Dame. (n.d.). Ionization Modes - Mass Spectrometry & Proteomics Facility. Retrieved from [Link]

-

SpectraBase. (n.d.). (Z)-N-(4-Chlorophenyl)benzamidine. Retrieved from [Link]

-

ResearchGate. (n.d.). The FT-IR of synthesized imine compounds [Image]. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2332, Benzamidine. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

LibreTexts Chemistry. (2021, July 31). 9.11: Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzamide, 4-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Scribd. (n.d.). 1H-NMR Organic Structure Guide. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Nitro-N,N-dimethylbenzamide. Retrieved from [Link]

-

ATB (Automated Topology Builder). (n.d.). 4-Nitrobenzamide. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Wei, B. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry I. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzamide. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

LibreTexts Chemistry. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). m-Nitrobenzamide. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzamide, 4-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

-

ResearchGate. (n.d.). List of the most significant infrared (FTIR) bands and related functional groups assigned for.... Retrieved from [Link]

-

LibreTexts Chemistry. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

Sources

- 1. 4-Nitrobenzamide | C7H6N2O3 | CID 12091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzamide, 4-nitro- [webbook.nist.gov]

- 3. Benzamide, 4-nitro- [webbook.nist.gov]

- 4. NMR Spectroscopy [www2.chemistry.msu.edu]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 8. rsc.org [rsc.org]

- 9. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 13. shimadzu.com [shimadzu.com]

- 14. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 15. pelletpressdiesets.com [pelletpressdiesets.com]

- 16. scienceijsar.com [scienceijsar.com]

- 17. m.youtube.com [m.youtube.com]

- 18. bitesizebio.com [bitesizebio.com]

- 19. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]

- 21. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 22. Electron ionization - Wikipedia [en.wikipedia.org]

- 23. p-Nitrobenzamide(619-80-7) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Nitrobenzamidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrobenzamidine and its derivatives represent a critical class of compounds in medicinal chemistry and organic synthesis. The presence of the nitro group, a strong electron-withdrawing moiety, and the amidine functional group imparts unique chemical reactivity, making these compounds valuable precursors for the synthesis of a wide array of heterocyclic compounds, including potential therapeutic agents.[1] This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound derivatives, offering field-proven insights and robust protocols for professionals in drug discovery and development.

The benzamide scaffold is a cornerstone in the development of numerous approved drugs, and the addition of a nitro group can confer a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] this compound hydrochloride, a common salt form, enhances the compound's stability and handling, making it a preferred intermediate in various synthetic pathways.[1][4]

I. Synthesis of this compound Derivatives: Methodologies and Mechanistic Insights

The synthesis of this compound derivatives primarily originates from 4-nitrobenzonitrile. The choice of synthetic route is often dictated by the desired substitution pattern on the amidine nitrogen atoms and the overall efficiency of the reaction.

The Pinner Reaction: A Classic and Reliable Approach

The Pinner reaction is a well-established and widely used method for converting nitriles into amidines.[5][6] The reaction proceeds in two main stages: the formation of a Pinner salt (an imino ester salt) followed by aminolysis to yield the desired amidine.[5][6][7]

Mechanism: The reaction is acid-catalyzed, typically using anhydrous hydrogen chloride gas. The nitrile nitrogen is protonated, activating the carbon atom for nucleophilic attack by an alcohol (e.g., ethanol) to form an imino ester hydrochloride, the Pinner salt.[8] This intermediate is then treated with ammonia or an amine to furnish the final amidine.[5][7]

Caption: The Pinner reaction workflow for amidine synthesis.

Experimental Protocol: Synthesis of this compound Hydrochloride via the Pinner Reaction

Materials:

-

4-Nitrobenzonitrile

-

Anhydrous Ethanol

-

Anhydrous Diethyl Ether

-

Hydrogen Chloride Gas

-

Ammonia Gas

Procedure:

-

A solution of 4-nitrobenzonitrile in anhydrous ethanol is cooled to 0 °C in an ice bath.

-

Anhydrous hydrogen chloride gas is bubbled through the solution for several hours while maintaining the temperature at 0 °C. The progress of the reaction can be monitored by the precipitation of the Pinner salt.

-

The resulting precipitate (ethyl 4-nitrobenzimidate hydrochloride) is filtered, washed with anhydrous diethyl ether, and dried under vacuum.

-

The Pinner salt is then dissolved in anhydrous ethanol and cooled to 0 °C.

-

Anhydrous ammonia gas is bubbled through the solution until saturation.

-

The reaction mixture is stirred at room temperature for several hours.

-

The solvent is removed under reduced pressure, and the resulting solid is recrystallized from an appropriate solvent (e.g., ethanol/ether) to yield this compound hydrochloride.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The Pinner reaction is sensitive to moisture, which can hydrolyze the intermediate imino ester to an ester, reducing the yield of the desired amidine.[7]

-

Low Temperature: The imino ester hydrochloride (Pinner salt) is thermodynamically unstable and can rearrange to the corresponding amide at higher temperatures.[5][6] Maintaining a low temperature throughout the initial stage is crucial for maximizing the yield of the Pinner salt.

Alternative Synthetic Routes